molecular formula C14H19NO5S B7577799 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid

4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid

Cat. No. B7577799
M. Wt: 313.37 g/mol
InChI Key: CJSKUVJMNZJBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid, also known as MSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSB is a sulfonamide-based compound that has been synthesized using various methods.

Scientific Research Applications

4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has potential applications in various fields of scientific research. One of the main applications of 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid is in the field of medicinal chemistry. 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to have antitumor activity and is being investigated as a potential anticancer agent. 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has also been shown to have antibacterial activity and is being investigated as a potential antibacterial agent. In addition, 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to have anti-inflammatory activity and is being investigated as a potential anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid is not fully understood. However, it is believed that 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid acts by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. In particular, 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many tumor cells. Inhibition of carbonic anhydrase IX has been shown to reduce tumor growth and increase the effectiveness of chemotherapy.
Biochemical and Physiological Effects
4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to have various biochemical and physiological effects. In particular, 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to inhibit the growth of various tumor cells, including breast cancer, lung cancer, and colon cancer cells. 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has also been shown to have antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to have anti-inflammatory activity, reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid in lab experiments is its potential as a multifunctional agent. 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to have antitumor, antibacterial, and anti-inflammatory activity, making it a potentially useful agent in various fields of research. However, one of the limitations of using 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid. One potential direction is the investigation of 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid as a potential anticancer agent. 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to have antitumor activity and could be further investigated as a potential chemotherapeutic agent. Another potential direction is the investigation of 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid as a potential antibacterial agent. 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been shown to have antibacterial activity and could be further investigated as a potential antibiotic. Additionally, the mechanism of action of 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid could be further investigated to better understand its effects on various cellular processes.

Synthesis Methods

The synthesis of 4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid has been achieved using various methods. One of the most commonly used methods is the reaction of 4-aminobenzenesulfonamide with 4-(methoxymethyl)piperidine in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization or column chromatography. Other methods include the reaction of 4-(methoxymethyl)piperidine with 4-chlorobenzenesulfonyl chloride or the reaction of 4-aminobenzenesulfonamide with 4-(methoxymethyl)piperidine hydrochloride.

properties

IUPAC Name

4-[4-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-20-10-11-6-8-15(9-7-11)21(18,19)13-4-2-12(3-5-13)14(16)17/h2-5,11H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSKUVJMNZJBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid

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